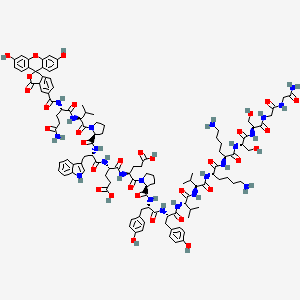
Bevonescein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily used as a tracer for real-time fluorescence imaging of peripheral nerves in both living mice and human ex vivo nerve tissue . This compound has garnered significant attention due to its ability to label both intact and degenerated nerves, making it a valuable tool in various scientific and medical applications .
Vorbereitungsmethoden
Bevonescein is synthesized through a series of peptide coupling reactions. The sequence of the peptide is (5-FAM)-Gln-Val-Pro-Trp-Glu-Glu-Pro-Tyr-Tyr-Val-Val-Lys-Lys-Ser-Ser-Gly-Gly-(C-terminal amide) . The synthesis involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support. After the peptide is fully assembled, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC)
Analyse Chemischer Reaktionen
Bevonescein undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under certain conditions, leading to the formation of disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific modifications made to the peptide sequence.
Wissenschaftliche Forschungsanwendungen
Bevonescein has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent tracer in various chemical assays to study the behavior of peptides and proteins.
Medicine: In clinical research, this compound is used for intraoperative visualization of nerves during surgeries, helping surgeons avoid nerve damage.
Wirkmechanismus
Bevonescein exerts its effects by binding to nerve-associated connective tissue. The fluorescein moiety in this compound allows for real-time fluorescence imaging, enabling the visualization of nerves under a fluorescence microscope . The molecular targets of this compound include extracellular matrix components of nerves, which it binds to, allowing for the fluorescent labeling of both intact and degenerated nerves .
Vergleich Mit ähnlichen Verbindungen
Bevonescein is unique compared to other fluorescent tracers due to its specific binding to nerve-associated connective tissue and its ability to label both intact and degenerated nerves . Similar compounds include:
Fluorescein isothiocyanate (FITC): A widely used fluorescent dye that labels proteins and peptides but lacks the specificity for nerve tissues that this compound has.
Rhodamine B: Another fluorescent dye used in various biological applications, but it does not specifically target nerve tissues.
Eigenschaften
Molekularformel |
C112H144N22O32 |
|---|---|
Molekulargewicht |
2310.5 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C112H144N22O32/c1-56(2)92(107(160)123-74(18-10-12-42-114)97(150)121-73(17-9-11-41-113)98(151)129-82(55-136)104(157)128-81(54-135)96(149)119-53-89(143)118-52-88(116)142)131-108(161)93(57(3)4)130-103(156)79(46-60-23-28-64(138)29-24-60)125-101(154)78(45-59-21-26-63(137)27-22-59)126-105(158)83-19-13-43-133(83)109(162)77(37-40-91(146)147)124-99(152)76(36-39-90(144)145)122-102(155)80(48-62-51-117-72-16-8-7-15-67(62)72)127-106(159)84-20-14-44-134(84)110(163)94(58(5)6)132-100(153)75(35-38-87(115)141)120-95(148)61-25-32-69-68(47-61)111(164)166-112(69)70-33-30-65(139)49-85(70)165-86-50-66(140)31-34-71(86)112/h7-8,15-16,21-34,47,49-51,56-58,73-84,92-94,117,135-140H,9-14,17-20,35-46,48,52-55,113-114H2,1-6H3,(H2,115,141)(H2,116,142)(H,118,143)(H,119,149)(H,120,148)(H,121,150)(H,122,155)(H,123,160)(H,124,152)(H,125,154)(H,126,158)(H,127,159)(H,128,157)(H,129,151)(H,130,156)(H,131,161)(H,132,153)(H,144,145)(H,146,147)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-,93-,94-/m0/s1 |
InChI-Schlüssel |
QOJOBKQIRSTJPM-VAIPJCBFSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


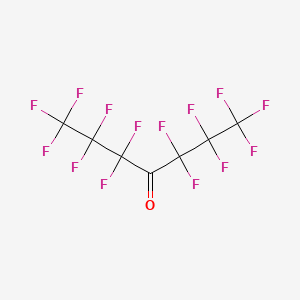
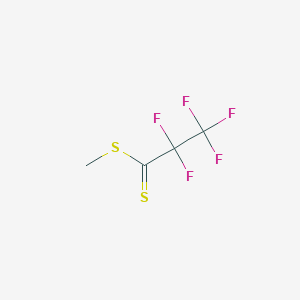
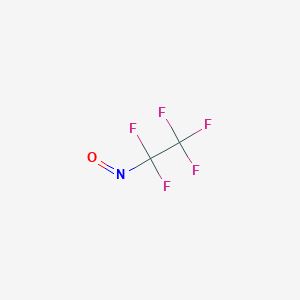
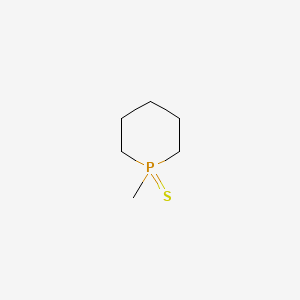
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
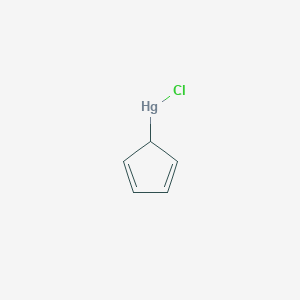
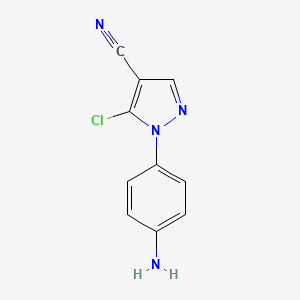
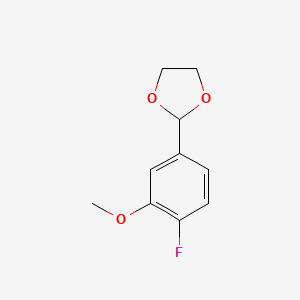
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
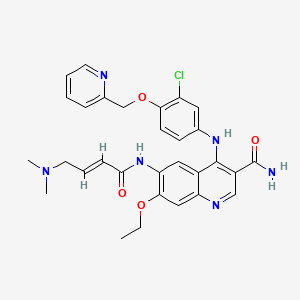

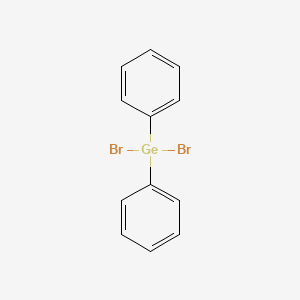
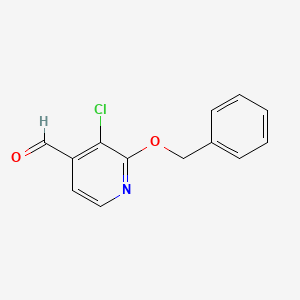
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
